molecular formula C7H6N2OS B182030 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 700-52-7

7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B182030
CAS RN: 700-52-7
M. Wt: 166.2 g/mol
InChI Key: XMDSWVYUSVIUCD-UHFFFAOYSA-N
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Description

“7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the linear formula C7H6N2OS . It is used in early discovery research .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, including 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, has been reported to be achieved through the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These building blocks include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .


Molecular Structure Analysis

The molecular structure of “7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” can be represented by the SMILES string O=C1N2C(SC=C2)=NC(C)=C1 .


Chemical Reactions Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .

Scientific Research Applications

  • Anticancer Drugs

    • Field: Medicinal Chemistry
    • Application: Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .
    • Method: The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
    • Results: High antitumor activities of these compounds have been demonstrated .
  • Antibacterial and Antitubercular Activities

    • Field: Medicinal Chemistry
    • Application: A series of 5H-thiazolo[3,2-a]pyrimidin-5-ones were synthesized and evaluated for their preliminary in vitro antibacterial activity against some Gram-positive and Gram-negative bacteria and screened for antitubercular activity against Mycobacterium tuberculosis .
    • Method: The compounds were synthesized by the cyclization reactions of S-alkylated derivatives in concentrated H2SO4 .
    • Results: Some compounds showed good antibacterial and antitubercular activities .
  • Xanthine Oxidase Inhibitors

    • Field: Medicinal Chemistry
    • Application: Pyrimidin-5-one analogues are reported as effective and a new class of xanthine oxidase inhibitors .

Future Directions

Thiazolo[3,2-a]pyrimidine derivatives, including “7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one”, have huge synthetic potential and are considered promising scaffolds for the design of new medicines . Their moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

properties

IUPAC Name

7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDSWVYUSVIUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344462
Record name 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

CAS RN

700-52-7
Record name 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-aminothiazole (5.0 g, 49.930 mmol) in acetic acid (40 ml) was added ethyl acetoacetate (9.746 g, 74.90 mmol) at room temperature. The reaction mixture was heated to reflux for 12 h under nitrogen. The reaction mixture was allowed to cool to room temperature. The residue obtained after concentration of the reaction mixture was basified with saturated solution of sodium bicarbonate and diluted with ethyl acetate (500 ml). The organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated to afford a crude product which was purified by silica gel column chromatography using 1% methanol in chloroform to give 4.20 g of the product as a white solid; 1H NMR (300 MHz, CDCl3) δ 2.38 (s, 3H), 6.15 (s, 1H), 6.95 (d, J=4.8 Hz, 1H), 7.94 (d, J=4.8 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.746 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-aminothiazole (5 g, 49.931 mmol) in acetic acid (40 ml) was added ethyl acetoacetate (9.48 ml, 74.843 mmol) at room temperature. The reaction mixture was heated to reflux for 12 h under nitrogen. The reaction mixture was cooled to room temperature. The residue obtained after concentration under reduced pressure was basified with saturated NaHCO3 solution and diluted with ethyl acetate (50 ml). The organic layer was washed with brine (100 ml), dried (Na2SO4) and concentrated to afford a crude product which was purified by silica gel column chromatography using 1% methanol in chloroform to give 3.3 g of the product as a white solid; 1H NMR (300 MHz, CDCl3) δ 2.38 (s, 3H), 6.15 (s, 1H), 6.95 (d, J=4.8 Hz, 1H), 7.94 (d, J=4.8 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.48 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 2-aminothiazole (50 g, 499.301 mmol), ethyl acetoacetate (96 ml, 748.885 mmol) and acetic acid (400 ml) was reacted together according to the procedure described in Intermediate 3, Step 1 to afford a crude product which was purified by silica gel column chromatography using 1% methanol in chloroform to give 40 g of the product as a white solid; 1H NMR (300 MHz, CDCl3) δ 2.38 (s, 3H), 6.15 (s, 1H), 6.95 (d, J=4.8 Hz, 1H), 7.94 (d, J=4.8 Hz, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 1,3-benzothiazol-2-amine (20 g, 0.133 mmol), ethyl acetoacetate (25.96 g, 0.199 mmol) and acetic acid (150 ml) was reacted together according to the procedure described in Intermediate 3, Step 1 to afford 9 g of the desired product as a pale yellow solid; 1H NMR (300 MHz, CDCl3) δ 2.38 (s, 3H), 6.15 (s, 1H), 6.95 (d, J=4.8 Hz, 1H), 7.94 (d, J=4.8 Hz, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 2
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 3
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 4
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 5
Reactant of Route 5
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 6
Reactant of Route 6
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Citations

For This Compound
3
Citations
TV Frolova, DG Kim, VV Sharutin… - Russian Journal of …, 2016 - Springer
Alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one afforded 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-…
Number of citations: 5 link.springer.com
EA Veretennikov, AV Pavlov - Russian Journal of Organic Chemistry, 2013 - Springer
The reaction of 2-aminothiazoles with ethyl acetoacetate in acetic or polyphosphoric acid gave a series of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives which were nitrated with a …
Number of citations: 8 link.springer.com
VN Britsun, AN Borisevich, AN Esipenko… - Russian Journal of …, 2007 - Springer
N-Aryl-3-oxobutanethioamides react with 2-amino-1,3-thiazole (2-amino-1,3-benzothiazole) in acetic acid to give mixtures of 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-thione (2-…
Number of citations: 5 link.springer.com

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